molecular formula C16H11BrClN3O2S B2417116 5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide CAS No. 450340-58-6

5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

Cat. No.: B2417116
CAS No.: 450340-58-6
M. Wt: 424.7
InChI Key: VDXBGRLGFKWIDJ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of bromine, chlorine, and sulfur atoms within its structure

Preparation Methods

The synthesis of 5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the furan-2-carboxamide core, followed by the introduction of the thieno[3,4-c]pyrazole moiety. The final step involves the bromination and chlorination of the phenyl ring to achieve the desired compound. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex structure.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.

    Materials Science: Its complex structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or interactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide include other thieno[3,4-c]pyrazole derivatives and furan-2-carboxamide analogs. These compounds share structural similarities but may differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and sulfur atoms, which can impart distinct reactivity and functionality.

Properties

IUPAC Name

5-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3O2S/c17-14-5-4-13(23-14)16(22)19-15-11-7-24-8-12(11)20-21(15)10-3-1-2-9(18)6-10/h1-6H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXBGRLGFKWIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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